molecular formula C20H26N2O2 B092912 Methyldiethylaminoethoxybenzanilide CAS No. 17822-74-1

Methyldiethylaminoethoxybenzanilide

Cat. No. B092912
CAS RN: 17822-74-1
M. Wt: 326.4 g/mol
InChI Key: MUZXRBSINZLKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyldiethylaminoethoxybenzanilide (also known as fluridone) is a synthetic herbicide that has been widely used in the agricultural industry to control the growth of aquatic weeds. It was first synthesized in the 1960s by the US Department of Agriculture and has since become one of the most effective herbicides for controlling submerged aquatic vegetation. In recent years, there has been growing interest in the scientific research application of fluridone due to its potential use in studying plant physiology and biochemistry.

Mechanism Of Action

Fluridone works by inhibiting the biosynthesis of carotenoids, which are important pigments that protect chlorophyll from damage caused by excess light. Without carotenoids, chlorophyll is more vulnerable to photodamage, leading to the bleaching effect observed in plants treated with fluridone. This mechanism of action makes fluridone an effective herbicide for controlling the growth of aquatic weeds, as it disrupts the photosynthetic process in these plants.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, fluridone has been shown to have other biochemical and physiological effects on plants. It has been reported to increase the accumulation of anthocyanins, which are pigments that give plants a red or purple color. Fluridone has also been shown to affect the expression of genes involved in stress response and defense mechanisms in plants.

Advantages And Limitations For Lab Experiments

One of the main advantages of using fluridone in lab experiments is its specificity for phytoene desaturase. This allows researchers to study the role of carotenoids in plants without affecting other metabolic pathways. Fluridone is also relatively easy to use and can be applied to plants in a variety of ways, including through the roots or leaves.
One limitation of using fluridone in lab experiments is its potential toxicity to non-target organisms. Fluridone can persist in the environment for extended periods of time and can be toxic to fish and other aquatic organisms. Researchers must take precautions to ensure that fluridone is used safely and responsibly in their experiments.

Future Directions

There are many potential future directions for research on fluridone. One area of interest is the role of carotenoids in plant stress response and defense mechanisms. Fluridone has been shown to affect the expression of genes involved in these processes, and further research could shed light on the mechanisms underlying these effects.
Another area of interest is the potential use of fluridone in plant breeding and biotechnology. By selectively inhibiting phytoene desaturase, fluridone could be used to develop plants with altered carotenoid profiles, which could have applications in agriculture and nutrition.
Conclusion:
In conclusion, methyldiethylaminoethoxybenzanilide (fluridone) is a synthetic herbicide that has been widely used in the agricultural industry to control the growth of aquatic weeds. Its specificity for phytoene desaturase has made it a valuable tool for studying the role of carotenoids in plant physiology and biochemistry. While there are limitations to its use, there are many potential future directions for research on fluridone, including its role in plant stress response and defense mechanisms, and its potential use in plant breeding and biotechnology.

Synthesis Methods

The synthesis of fluridone involves the reaction of 2,4-dinitrophenol with diethylamine and ethylene oxide. The resulting product is then reacted with 4-chlorobenzoyl chloride to yield fluridone. The synthesis process is relatively simple and can be carried out on a large scale, making it cost-effective for commercial production.

Scientific Research Applications

Fluridone has been used extensively in scientific research to study the physiology and biochemistry of plants. It is a potent inhibitor of phytoene desaturase, an enzyme that is involved in the biosynthesis of carotenoids. By inhibiting this enzyme, fluridone can cause a bleaching effect in plants, which has been used to study the role of carotenoids in photosynthesis and photoprotection.

properties

CAS RN

17822-74-1

Product Name

Methyldiethylaminoethoxybenzanilide

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]-3-methyl-N-phenylbenzamide

InChI

InChI=1S/C20H26N2O2/c1-4-22(5-2)14-15-24-19-16(3)10-9-13-18(19)20(23)21-17-11-7-6-8-12-17/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)

InChI Key

MUZXRBSINZLKEF-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C

Canonical SMILES

CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C

Other CAS RN

17822-74-1

synonyms

2-[2-(Diethylamino)ethoxy]-3-methyl-N-phenylbenzamide

Origin of Product

United States

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